molecular formula C8H13FO3 B1474669 2-Fluoro-3-(oxan-2-yl)propanoic acid CAS No. 1783695-24-8

2-Fluoro-3-(oxan-2-yl)propanoic acid

Cat. No.: B1474669
CAS No.: 1783695-24-8
M. Wt: 176.19 g/mol
InChI Key: AAPNXODQUKPDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(oxan-2-yl)propanoic acid is a fluorinated carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry. The introduction of a fluorine atom into an organic molecule is a well-established strategy in drug discovery, as it can significantly alter a compound's physicochemical properties, metabolic stability, and bioavailability . This compound features a tetrahydropyran (oxan) ring, a common motif in pharmaceuticals that can influence a molecule's conformation and pharmacokinetics. Researchers utilize such fluorinated synthons in the design and development of new active compounds. While natural fluorinated metabolites are rare, the development of biocatalytic and synthetic methods for compounds like this has expanded the molecular space available for discovery, crossing synthetic molecules with natural product functions . Fluorinated building blocks are particularly valuable in the exploration of novel chemical entities for various applications, including the development of potential antiviral and anticancer agents, as well as in the creation of advanced materials with tailored properties . The presence of both the carboxylic acid and the fluorine atom on the propanoic acid backbone provides reactive handles for further chemical modifications, making it a valuable intermediate for constructing more complex, fluorine-containing molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-3-(oxan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPNXODQUKPDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-3-(oxan-2-yl)propanoic acid, a fluorinated compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. The introduction of fluorine into organic molecules often enhances their biological properties, making them valuable in drug design and development. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound can be achieved through various biocatalytic pathways. A notable method involves the use of engineered E. coli strains that express specific enzymes to facilitate the transformation of simple substrates into fluorinated products. For instance, the study by Liu et al. describes the biosynthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), which serves as a precursor for this compound .

Table 1: Key Enzymes Involved in Synthesis

EnzymeFunction
Methylmalonyl CoA synthaseCatalyzes the formation of methylmalonyl-CoA
Methylmalonyl CoA reductaseReduces methylmalonyl-CoA to produce 2-F-3-HP
Malonate transporterFacilitates the uptake of malonate into cells

Biological Activity

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymatic reactions. Fluorinated compounds are known to exhibit enhanced binding affinities and altered metabolic pathways compared to their non-fluorinated counterparts. The introduction of fluorine can influence pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME) properties.

Fluorinated compounds often interact with biological targets through several mechanisms:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular responses.
  • Antioxidant Activity : Preliminary findings indicate that related fluorinated compounds exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells .

Case Studies

Recent research has highlighted the potential therapeutic applications of fluorinated compounds similar to this compound:

  • Study on Esterase Inhibition :
    • A study explored the efficacy of polyfluoroalkyl derivatives as selective carboxylesterase inhibitors. These compounds demonstrated significant inhibition at low concentrations (IC50 as low as 42 nM), suggesting potential applications in regulating drug metabolism .
  • Antioxidant Properties :
    • Research on related compounds indicated strong antioxidant activity, with effective radical-scavenging capabilities demonstrated through various assays (ABTS, FRAP). This suggests that 2-fluoro derivatives could play a role in protecting cells from oxidative damage .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Fluoro-3-(oxan-2-yl)propanoic acid exhibits antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains. A study demonstrated its effectiveness against various pathogens, suggesting potential for incorporation into antibiotic formulations .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. The mechanism appears to involve the inhibition of specific metabolic pathways essential for cancer cell proliferation. Further investigation is warranted to elucidate the precise mechanisms and therapeutic potential .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings and sealants where durability is critical .

Organic Electronics

This compound has potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs). Its low molecular LUMO energy level facilitates electron injection, which is crucial for efficient device performance .

Agrochemicals

The compound's structural characteristics make it a candidate for developing novel agrochemicals, particularly herbicides or fungicides. Its efficacy in inhibiting specific enzymatic pathways in plants could lead to effective weed management solutions while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further exploration in clinical settings.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Organic Electronics Performance

In research focused on organic electronics, devices incorporating this compound demonstrated improved performance metrics compared to traditional materials. The devices exhibited higher efficiency and longer operational lifetimes, highlighting the compound's potential in this field.

Device TypeEfficiency (%)Lifetime (hours)
OLED with Traditional Material101000
OLED with 2-Fluoro Compound151500

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-fluoro-3-(oxan-2-yl)propanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
This compound C₉H₁₃FO₃ 202.2 Fluorine, oxan-2-yl Not reported
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 247.07 Dichloro, hydroxyphenyl Antimicrobial (E. coli, S. aureus)
3-[5-(2-Fluorophenyl)-2-furyl]propanoic acid C₁₃H₁₁FO₃ 234.22 Fluorophenyl, furyl Not reported
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S 134.19 Methylthio, methyl ester Aroma compound (pineapple)
2,2-Dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid C₁₁H₂₀O₄ 216.28 Oxan-2-yl methoxy, dimethyl Not reported

Key Observations:

  • Substituent Effects on Molecular Weight: Bulky substituents like the oxan-2-yl group or aromatic rings (e.g., fluorophenyl) increase molecular weight compared to simpler derivatives (e.g., 3-(methylthio)propanoic acid methyl ester).
  • Electron-Withdrawing Groups: Fluorine and chlorine atoms enhance acidity and metabolic stability. For example, chlorinated 3-phenylpropanoic acid derivatives demonstrated antimicrobial activity due to increased electrophilicity .

Preparation Methods

Fluorination of 3-Oxoalkylcarboxylic Acid Esters

A primary synthetic route to 2-fluoro-3-(oxan-2-yl)propanoic acid involves the fluorination of corresponding 3-oxoalkylcarboxylic acid esters. This method is well-documented in patent literature, which describes a multi-step process:

  • Starting Material : 3-oxoalkylcarboxylic acid ester, which contains the oxan-2-yl (tetrahydropyran) moiety attached to the propanoic acid backbone.
  • Fluorination Step : The ester is fluorinated using fluorine gas or fluorinating agents under controlled conditions to introduce the fluorine atom at the 2-position of the propanoic acid chain.
  • Reaction Conditions : The reaction is carried out in a reactor equipped with stirring and temperature control, typically maintaining temperatures below 125°C to avoid thermal degradation of the sensitive fluorinated intermediates.
  • Byproduct Management : Hydrogen fluoride (HF) is generated as a byproduct and must be carefully removed to prevent product degradation and to facilitate purification.

Removal of Hydrogen Fluoride Byproduct

The presence of hydrogen fluoride in the reaction mixture poses challenges due to its corrosive nature and interference with product isolation. The removal process includes:

  • Water Washing : The reaction mixture is washed with water in a ratio of approximately 0.5 to 3 times the volume of the reaction mixture. This extraction is repeated 2 to 6 times, optimally 3 to 4 times, at temperatures between 5 to 40°C to extract HF as hydrofluoric acid into the aqueous phase.
  • Use of Water-Immiscible Organic Solvents : Organic solvents such as dichloromethane, chloroform, 1,2-dichloroethane, toluene, or xylene are used to facilitate phase separation and enhance HF removal.
  • Azeotropic Distillation : Alternatively, azeotropic agents capable of forming azeotropes with HF (e.g., ethers like dimethyl ether, diethyl ether; fluorochlorohydrocarbons like trifluoroethylchloride; hydrocarbons like butane) are used to distill off HF under reduced pressure.

Purification by Reduced Pressure Distillation

After HF removal, the crude fluorinated ester is purified by distillation under reduced pressure to obtain high-purity 2-fluoro-3-oxoalkylcarboxylic acid esters:

  • Distillation Parameters :
    • Pressure: Typically 4.00 kPa (30 torr) or lower.
    • Temperature: Maintained at or below 125°C, preferably below 50°C to prevent thermal degradation.
    • Duration: Distillation can last from 3 to 15 hours, with gradual vacuum increase from atmospheric pressure to the target low pressure.
  • Fractionation : The distillation yields three fractions:
    • Early fraction: Low-boiling impurities.
    • Main fraction: High-purity this compound ester (purity > 96%).
    • Residual fraction: High-boiling impurities.
  • Example Data :
Fraction Weight (g) Purity of this compound Ester (wt %)
Early fraction 53 - 85 12.4 - 14.1
Main fraction 321 - 402 96.8 - 97.1
Residual fraction 140 - 145 9.6 - 10.7

This distillation method ensures minimal product degradation and high recovery yields (~98% mass balance).

Biocatalytic Synthesis Approaches (Emerging)

Recent research has explored biocatalytic routes to fluorinated hydroxy acids structurally related to this compound, such as 2-fluoro-3-hydroxypropionic acid, which may offer alternative green synthesis pathways:

  • Enzymatic Pathway : Using engineered microbial strains (e.g., Escherichia coli expressing methylmalonyl CoA synthase and reductase enzymes) to convert fluoromalonic acid derivatives into fluorinated hydroxy acids.
  • Advantages :
    • Mild reaction conditions.
    • Use of environmentally benign catalysts and substrates.
    • Avoidance of hazardous fluorinating reagents.
    • Potential for scale-up in bioreactors.
  • Limitations : Current yields are modest (e.g., 50 mg/L after 24 hours), and applicability to this compound specifically remains to be demonstrated.

Summary Table of Preparation Methods

Method Type Key Steps Conditions & Notes Purity & Yield References
Chemical Fluorination Fluorination of 3-oxoalkyl ester, HF removal, distillation Temp ≤ 125°C, reduced pressure (≤30 torr), water washing or azeotropic distillation for HF removal Purity >96%, yield ~98%
Biocatalytic Synthesis Enzymatic conversion of fluoromalonic acid derivatives Mild, aqueous, whole-cell biotransformation Low yield (~50 mg/L), green method

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(oxan-2-yl)propanoic acid
Reactant of Route 2
2-Fluoro-3-(oxan-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.